2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine
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Overview
Description
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H4F5N. This compound is characterized by the presence of both fluorine atoms and a pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique manner, potentially leading to distinct changes at the molecular level.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may influence a range of biochemical pathways.
Result of Action
Given the unique properties of fluoropyridines , it is plausible that this compound could induce distinct molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 3-bromo-2-nitropyridine with tetrafluoroethylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.
Scientific Research Applications
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique properties
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the tetrafluoroethyl group, making it less reactive in certain contexts.
3-Fluoropyridine: Similar structure but different substitution pattern, leading to different reactivity.
2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate: Another fluorinated compound with different applications.
Uniqueness
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the combination of a pyridine ring and multiple fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Biological Activity
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of a pyridine ring substituted with a fluorine atom and a 1,2,2,2-tetrafluoroethyl group. Its molecular formula is C8H4F5N. The incorporation of fluorine into organic molecules often results in significant changes in their chemical, physical, and biological properties, making this compound of interest in various fields of research.
The unique properties of this compound stem from its highly electronegative fluorine atoms. These properties can enhance metabolic stability and alter the lipophilicity of drugs, influencing their interactions with biological systems. The compound's structural configuration allows for potential applications in medicinal chemistry and drug development due to its unique reactivity patterns.
Biological Activity
Research on the biological activity of this compound indicates that it may influence various biochemical pathways. Organofluorine compounds are known for their ability to interact with biological targets, which can lead to significant therapeutic effects or toxicity depending on their structure and reactivity. The presence of fluorine can modify how the compound interacts with enzymes and receptors within biological systems.
Case Studies
Although comprehensive studies specifically targeting this compound are scarce, related compounds have been investigated for their biological effects:
- Fluorinated Pyridines : Research indicates that fluorinated pyridines can exhibit antimicrobial and antiviral properties. For instance, derivatives have shown effectiveness against various pathogens due to their enhanced lipophilicity and metabolic stability .
-
Pharmacological Studies : Compounds similar to this compound have been explored for their potential in drug development. For example:
- SARS-CoV Protease Inhibitors : Some fluorinated compounds were developed as inhibitors against SARS-CoV protease due to their ability to interact effectively with the enzyme .
- Selective Androgen Receptor Modulators (SARMs) : Fluorinated pyridines have been utilized in creating SARMs that display anabolic activity without the side effects associated with traditional anabolic steroids .
Research Findings
The following table summarizes key findings related to the biological activity and applications of similar fluorinated compounds:
Compound Name | Biological Activity | Applications |
---|---|---|
3-Fluoropyridine | Antimicrobial | Drug development |
4-Fluoropyridine | Antiviral | Pharmaceutical intermediates |
1-(1,1,2-Trifluoroethyl)pyridine | Selective receptor modulation | Anabolic agents |
Properties
IUPAC Name |
2-fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-5(7(10,11)12)4-2-1-3-13-6(4)9/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIHCLMPSUXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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